molecular formula C9H7BrN2S B11762050 4-Bromo-5-methyl-2-(3-pyridyl)thiazole

4-Bromo-5-methyl-2-(3-pyridyl)thiazole

Cat. No.: B11762050
M. Wt: 255.14 g/mol
InChI Key: ONXNDMHBTDJCFH-UHFFFAOYSA-N
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Description

4-Bromo-5-methyl-2-(3-pyridyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a bromine atom, a methyl group, and a pyridyl group. Thiazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-methyl-2-(3-pyridyl)thiazole can be achieved through various methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the annulation of thiazole to a pyridine ring, which involves the use of pyridine derivatives followed by thiazole heterocycle formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-methyl-2-(3-pyridyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiazolidines.

Scientific Research Applications

4-Bromo-5-methyl-2-(3-pyridyl)thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-(3-pyridyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being investigated .

Properties

IUPAC Name

4-bromo-5-methyl-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c1-6-8(10)12-9(13-6)7-3-2-4-11-5-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXNDMHBTDJCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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